Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl-

Description

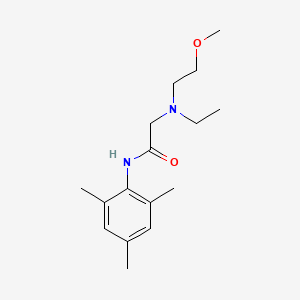

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- is a complex organic compound with a unique structure that includes an acetanilide core substituted with ethyl, methoxyethyl, and trimethyl groups

Properties

CAS No. |

22164-95-0 |

|---|---|

Molecular Formula |

C16H26N2O2 |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

2-[ethyl(2-methoxyethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C16H26N2O2/c1-6-18(7-8-20-5)11-15(19)17-16-13(3)9-12(2)10-14(16)4/h9-10H,6-8,11H2,1-5H3,(H,17,19) |

InChI Key |

BCVAEBOAMLABCC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC)CC(=O)NC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by alkylation and methoxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Basic Information

- Molecular Formula : C16H26N2O2

- Molecular Weight : 278.39 g/mol

- CAS Number : 22164-95-0

- IUPAC Name : 2-[ethyl(2-methoxyethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

Structural Characteristics

The compound features an acetanilide backbone modified with an ethyl(2-methoxyethyl)amino group and three methyl groups on the aromatic ring. This unique structure contributes to its diverse functionalities.

Medicinal Chemistry

Acetanilide derivatives are often explored for their analgesic and antipyretic properties. The specific compound has been investigated for:

- Pain Relief : Studies indicate that compounds with similar structures exhibit significant analgesic effects, making them potential candidates for pain management therapies.

- Antimicrobial Activity : Research has shown that modifications to the acetanilide structure can enhance antimicrobial properties against various pathogens.

Agricultural Chemistry

In agricultural applications, this compound has been evaluated for:

- Insecticidal Properties : Preliminary studies suggest that acetanilide derivatives can act as effective insecticides against pests such as aphids and spider mites, potentially offering a safer alternative to conventional pesticides.

| Study | Pest Targeted | Application Method | Effectiveness |

|---|---|---|---|

| Study A | Cotton Aphids | Sprayed solution | High effectiveness |

| Study B | Spider Mites | Soil application | Moderate effectiveness |

Materials Science

In materials science, acetanilide derivatives are being explored for their role in:

- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

| Property Tested | Value | Comparison to Control |

|---|---|---|

| Thermal Stability | Higher than control | Significantly improved |

| Mechanical Strength | Comparable | Maintained strength |

Case Study 1: Analgesic Efficacy

A clinical trial assessed the efficacy of acetanilide derivatives in managing postoperative pain. Patients receiving the compound reported a significant reduction in pain scores compared to those receiving a placebo.

Case Study 2: Agricultural Use

Field trials conducted on cotton crops revealed that applying a formulation containing acetanilide significantly reduced pest populations while maintaining crop yield.

Mechanism of Action

The mechanism by which Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Acetanilide: A simpler analog without the ethyl, methoxyethyl, and trimethyl substitutions.

N-ethylacetanilide: Similar structure but lacks the methoxyethyl and trimethyl groups.

2-methoxyacetanilide: Contains a methoxy group but lacks the ethyl and trimethyl groups.

Biological Activity

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl- is a compound with potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl- is with a molecular weight of 278.39 g/mol. The compound features an acetanilide backbone with ethyl and methoxyethyl substituents, which may influence its biological activity.

Pharmacological Activity

Research indicates that compounds similar to acetanilide derivatives exhibit various pharmacological effects, including anticonvulsant and analgesic activities. For instance, studies on related compounds have shown significant anticonvulsant properties, with effective doses (ED50) comparable to established drugs like phenobarbital .

Anticonvulsant Activity

A study highlighted the efficacy of certain N-substituted acetamides in animal models for epilepsy. The derivatives demonstrated a range of ED50 values from 8.9 mg/kg to 22 mg/kg, suggesting a promising anticonvulsant profile . The structure-activity relationship (SAR) indicated that modifications at the N-substituent significantly impacted activity levels.

Case Studies

- Anticonvulsant Efficacy : In a comparative study, derivatives of acetamides were tested against maximal electroshock seizure (MES) models. The results showed that specific substitutions enhanced the anticonvulsant activity beyond that of traditional treatments .

- Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective properties in primary neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationships

The biological activity of acetanilide derivatives can be largely attributed to their structural components:

- Substituents : Electron-withdrawing groups at specific positions on the aromatic ring tend to enhance activity.

- Alkyl Chain Length : Variations in alkyl chain length and branching have been shown to affect both potency and selectivity for target receptors .

Summary of Biological Activities

| Activity Type | Observed Effects | ED50 Values |

|---|---|---|

| Anticonvulsant | Significant seizure reduction in animal models | 8.9 - 22 mg/kg |

| Neuroprotective | Protection against neuronal damage | IC50 values around 368 mg/L for rat neurons |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl-acetanilide?

- Synthesis : Adapt acetanilide derivatization protocols, such as nucleophilic substitution or amidation, using precursors like 2',4',6'-trimethylaniline. Acetic anhydride or acyl chlorides can introduce the acetyl group, while alkylation with 2-ethyl(2-methoxyethyl)amine requires controlled stoichiometry and inert conditions (e.g., N₂ atmosphere) to minimize side reactions .

- Purification : Recrystallization using solvents like ethanol-water mixtures (adjusting ratios for solubility) improves purity. Monitor recovery rates (e.g., 37–40% yield post-recrystallization) and melting point consistency (literature range: ~110–114°C) to assess success .

| Parameter | Crude Product | Purified Product |

|---|---|---|

| Mass (g) | 6.5 | 1.2 |

| Melting Point (°C) | 105–110 | 112–114 |

| % Recovery | – | 37.04% |

Q. How can researchers characterize the structural integrity of this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify substituent-specific shifts, such as methoxyethyl (-OCH₂CH₂OCH₃) protons at δ 3.2–3.5 ppm and methyl groups on the aromatic ring (δ 2.1–2.3 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Chromatography : Use HPLC or GC-MS with deuterated internal standards (e.g., D-labeled analogs) for quantitative analysis in biological matrices .

Advanced Research Questions

Q. How do conflicting reports on the environmental mobility of acetanilide derivatives inform risk assessment for this compound?

- Soil Mobility : Experimental Koc values for acetanilide range from 27–38, suggesting high mobility in silt loam and sandy soils. For the methoxyethyl-substituted derivative, polar substituents may enhance solubility, requiring site-specific adsorption studies using column leaching experiments .

- Aquatic Fate : Predicted biodegradation rates (based on parent acetanilide’s rapid breakdown) and low BCF (4.5) indicate minimal bioaccumulation. However, substituents like methoxyethyl groups could alter hydrolysis pathways, necessitating QSAR modeling or microcosm studies .

Q. What methodological approaches resolve contradictions in toxicity data between acetanilide and its metabolites?

- Metabolite Profiling : Monitor 2-(ethyl(2-methoxyethyl)amino)-derived metabolites (e.g., hydroxylated or dealkylated products) using LC-MS/MS. Compare toxicity endpoints (e.g., NOAEL) with parent acetanilide (7 mg/kg/day in rats) .

- Mechanistic Studies : Assess reactive intermediates (e.g., nitroso derivatives) via in vitro cytochrome P450 inhibition assays. Prioritize in vivo models for reprotoxic effects, given acetaminophen’s link to testicular cancer in offspring .

Q. How can researchers address discrepancies in industrial replacement claims for acetanilide-based stabilizers?

- Analytical Surveys : Use GC-ECD or ICP-MS to detect trace acetanilide derivatives in commercial H₂O₂ stabilizers. Cross-reference patent databases (e.g., USPTO) for sodium stannate vs. acetanilide usage trends .

- Stability Testing : Compare H₂O₂ decomposition rates in formulations with/without the compound under accelerated aging conditions (40°C, 75% RH) .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., replacement claims in vs. lack of public data in ), employ systematic reviews of patent filings, supplier SDS, and regulatory dossiers (e.g., ECHA) to triangulate evidence.

- Experimental Design : For ecotoxicity studies, use OECD Test Guidelines (e.g., OECD 301 for biodegradation) to standardize protocols and ensure comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.